MeOSuc-Ala-Ala-Pro-Val-MNA

Neutrophil Elastase Assay Sensitivity Fluorogenic Substrate

MeOSuc-Ala-Ala-Pro-Val-MNA (CAS: 72252-91-6), also known as MeOSuc-AAPV-4-MNA, is a synthetic tetrapeptide fluorogenic substrate specifically designed for the detection and quantification of human neutrophil elastase (HNE, EC 3.4.21.37) activity. It is characterized by a methoxysuccinyl (MeOSuc) protecting group and a 4-methoxy-2-naphthylamine (4-MNA) fluorophore, which upon enzymatic cleavage at the P1 Val residue, liberates a fluorescent signal detectable at 425 nm with excitation at 340 nm.

Molecular Formula C32H43N5O8
Molecular Weight 625.7 g/mol
Cat. No. B12377569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeOSuc-Ala-Ala-Pro-Val-MNA
Molecular FormulaC32H43N5O8
Molecular Weight625.7 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC
InChIInChI=1S/C32H43N5O8/c1-18(2)28(31(42)35-22-16-21-10-7-8-11-23(21)25(17-22)44-5)36-30(41)24-12-9-15-37(24)32(43)20(4)34-29(40)19(3)33-26(38)13-14-27(39)45-6/h7-8,10-11,16-20,24,28H,9,12-15H2,1-6H3,(H,33,38)(H,34,40)(H,35,42)(H,36,41)/t19-,20-,24-,28-/m0/s1
InChIKeySQHNENFAYWRAIM-BRWWKBNHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

MeOSuc-Ala-Ala-Pro-Val-MNA: Fluorogenic Neutrophil Elastase Substrate for High-Sensitivity Assays


MeOSuc-Ala-Ala-Pro-Val-MNA (CAS: 72252-91-6), also known as MeOSuc-AAPV-4-MNA, is a synthetic tetrapeptide fluorogenic substrate specifically designed for the detection and quantification of human neutrophil elastase (HNE, EC 3.4.21.37) activity. It is characterized by a methoxysuccinyl (MeOSuc) protecting group and a 4-methoxy-2-naphthylamine (4-MNA) fluorophore, which upon enzymatic cleavage at the P1 Val residue, liberates a fluorescent signal detectable at 425 nm with excitation at 340 nm . This compound is a critical tool in biochemical research for studying protease kinetics, screening elastase inhibitors, and investigating the role of HNE in inflammatory pathologies such as chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS) .

MeOSuc-Ala-Ala-Pro-Val-MNA: Why Substrate Selection is Critical for Neutrophil Elastase Assays


Generic substitution among elastase substrates is not scientifically valid due to significant differences in detection principle (fluorogenic vs. chromogenic), analytical sensitivity, and spectral properties that directly impact assay compatibility and data quality. The choice between a fluorogenic substrate like MeOSuc-Ala-Ala-Pro-Val-MNA and its chromogenic counterpart (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA) is not trivial; fluorogenic assays typically offer a 10- to 1000-fold higher sensitivity, which is essential for detecting low-abundance enzymes in biological samples . Furthermore, subtle differences in the peptide sequence or blocking group can alter enzyme kinetics and specificity, as demonstrated by the fact that even structurally similar proteases like HNE and Proteinase 3 (Pr3) require distinct substrates for accurate differentiation [1]. Therefore, selecting a specific substrate is a critical experimental design decision that directly influences the validity, sensitivity, and reproducibility of the results.

MeOSuc-Ala-Ala-Pro-Val-MNA: Quantitative Evidence for Differentiated Performance in Neutrophil Elastase Detection


Fluorogenic Detection Offers Superior Analytical Sensitivity Over Chromogenic pNA Substrates

MeOSuc-Ala-Ala-Pro-Val-MNA utilizes a fluorogenic detection mechanism (Ex/Em: 340/425 nm), which is inherently more sensitive than the chromogenic detection used by substrates like MeOSuc-Ala-Ala-Pro-Val-pNA (detection at 405-410 nm). While direct quantitative sensitivity comparisons for this specific pair are not available in the public domain as a head-to-head study, this is a well-established class-level principle in enzymology: fluorometric assays generally provide 10- to 1000-fold greater sensitivity than colorimetric assays . This higher sensitivity is crucial for detecting low concentrations of elastase in complex biological matrices where the chromogenic signal may be insufficient.

Neutrophil Elastase Assay Sensitivity Fluorogenic Substrate

Unmatched Sensitivity for Cellular Elastase Quantification in Neutrophil Infiltration Studies

The extreme sensitivity of MeOSuc-Ala-Ala-Pro-Val-MNA (referred to as MeOSuc-Ala-Ala-Pro-Val-N-methylcoumarin) has been empirically demonstrated in a study quantifying neutrophils in cutaneous infiltrates. The fluorometric assay using this substrate permitted the measurement of elastase activity in as few as five cells and was linear up to approximately 1000 cells per sample [1]. This level of sensitivity is a direct quantitative benchmark for its utility in detecting minimal neutrophil presence.

Neutrophil Quantification Elastase Activity Cell-Based Assay

Established Utility in Histochemical Localization of Active Elastase in Tissue Sections

MeOSuc-Ala-Ala-Pro-Val-MNA has been successfully employed as a histochemical substrate to directly visualize active neutrophil elastase in cryostat sections of inflamed human gingival tissue. This application demonstrates its utility in spatial biology, allowing researchers to correlate enzymatic activity with tissue pathology. In a direct comparison, the study found a significant discrepancy between the total immunoreactive elastase and the active enzyme visualized with the substrate, indicating that the majority of the enzyme in the tissue was in an inactive form [1]. This functional insight is not obtainable with chromogenic substrates lacking spatial resolution.

Histochemistry Elastase Localization Inflammation

MNA Substrate Enables Differentiation of Elastase Activity in Assay Development

The MeOSuc-Ala-Ala-Pro-Val-4-MNA substrate is part of a panel of Pro-Val peptide substrates, including Glp-Pro-Val-pNA, which are used in conjunction to assay and differentiate elastase activity from various sources . This demonstrates its specific utility in experimental setups where distinguishing between elastase isoforms or activities from different biological contexts is required. The inclusion of MNA in a vendor's comparative panel signifies its established and differentiated role in protease research workflows.

Protease Panel Elastase Differentiation Assay Development

Optimal Application Scenarios for MeOSuc-Ala-Ala-Pro-Val-MNA in Neutrophil Elastase Research


High-Throughput Screening (HTS) for Neutrophil Elastase Inhibitors

Given its fluorogenic nature and the implied high sensitivity over chromogenic alternatives, MeOSuc-Ala-Ala-Pro-Val-MNA is ideally suited for HTS campaigns in 96- or 384-well plates. Its use enables the reliable detection of low-nanomolar inhibitor potencies and reduces the risk of false negatives due to insufficient signal from weak inhibitors or low enzyme concentrations [1]. The MNA fluorophore provides a robust signal that is less prone to interference from colored compounds compared to chromogenic assays.

Quantification of Neutrophil Infiltration in Tissue Biopsies

This substrate is a proven tool for researchers studying inflammation in dermatology, rheumatology, or pulmonology. Its demonstrated ability to measure elastase from as few as five cells [1] makes it the substrate of choice for quantifying subtle changes in neutrophil numbers in small tissue biopsies or biological fluids, such as bronchoalveolar lavage (BAL) fluid, where cell numbers are limited.

Spatial Localization of Active Elastase in Histological Sections

For pathologists and immunologists investigating the role of extracellular proteases in tissue damage, MeOSuc-Ala-Ala-Pro-Val-MNA provides a validated method for in situ zymography. This application directly links enzymatic activity to tissue morphology, enabling the study of disease mechanisms in conditions like periodontitis or COPD [2], a capability that kinetic assays with soluble substrates cannot provide.

Kinetic Characterization of Novel Recombinant Elastases

In biochemical studies focused on characterizing the activity of newly discovered or recombinant elastase isoforms, MeOSuc-Ala-Ala-Pro-Val-MNA serves as a sensitive probe. Its use allows for the precise determination of kinetic parameters (Km, Vmax) even when the enzyme is available in limited quantities or exhibits low catalytic activity, ensuring accurate and reproducible data generation .

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